Akr1C3-IN-11

Description

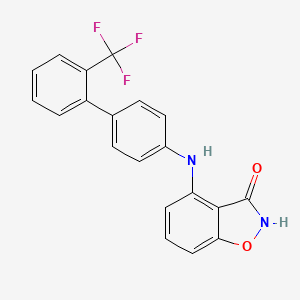

Structure

3D Structure

Properties

Molecular Formula |

C20H13F3N2O2 |

|---|---|

Molecular Weight |

370.3 g/mol |

IUPAC Name |

4-[4-[2-(trifluoromethyl)phenyl]anilino]-1,2-benzoxazol-3-one |

InChI |

InChI=1S/C20H13F3N2O2/c21-20(22,23)15-5-2-1-4-14(15)12-8-10-13(11-9-12)24-16-6-3-7-17-18(16)19(26)25-27-17/h1-11,24H,(H,25,26) |

InChI Key |

QYAQTFQNYDVHQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)NC3=C4C(=CC=C3)ONC4=O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of AKR1C3 Inhibitors: A Technical Guide

Note: Publicly available scientific literature and databases did not yield specific information for a molecule designated "Akr1C3-IN-11". This guide, therefore, provides a comprehensive overview of the mechanism of action for the broader class of Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors, intended for researchers, scientists, and drug development professionals.

Introduction to AKR1C3: A Critical Therapeutic Target

Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a pivotal enzyme in human physiology and pathology.[1][2][3] It belongs to the AKR superfamily of NAD(P)(H)-dependent oxidoreductases that convert aldehydes and ketones to their corresponding alcohols.[2][3][4] AKR1C3 is a monomeric, cytosolic enzyme with a molecular weight of approximately 37 kDa.[3]

The enzyme's significance in oncology stems from its multifaceted roles in cancer progression, particularly in hormone-dependent malignancies like prostate and breast cancer.[5][6] AKR1C3 is frequently overexpressed in these cancers and is associated with tumor aggressiveness, metastasis, and resistance to standard therapies.[1][6][7]

The primary functions of AKR1C3 that contribute to its oncogenic role are:

-

Androgen Biosynthesis: AKR1C3 is a key enzyme in the intratumoral synthesis of potent androgens, such as testosterone and dihydrotestosterone (DHT).[1][7][8] It catalyzes the reduction of weaker androgens like androstenedione (A4) to testosterone.[7][8] This is particularly critical in castration-resistant prostate cancer (CRPC), where cancer cells can generate their own androgens, thereby driving disease progression despite androgen deprivation therapy.[5][8]

-

Prostaglandin Metabolism: AKR1C3 metabolizes prostaglandin D2 (PGD2) to 11β-prostaglandin F2α (11β-PGF2α).[1][9] This action has two key consequences: it generates a ligand for the prostaglandin FP receptor, which can activate pro-proliferative signaling pathways like the MAP kinase cascade, and it depletes the pool of PGD2 that can be converted to anti-proliferative prostaglandins like 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a ligand for the tumor suppressor PPARγ.[1][5]

-

Drug Resistance: The overexpression of AKR1C3 has been linked to resistance to a variety of chemotherapeutic agents, including anthracyclines, as well as targeted therapies like enzalutamide and abiraterone.[3][6][10]

Given its central role in driving cancer progression and therapy resistance, AKR1C3 has emerged as a compelling target for therapeutic intervention.

The Core Mechanism of Action of AKR1C3 Inhibitors

AKR1C3 inhibitors are small molecules designed to bind to the active site of the enzyme, thereby preventing it from carrying out its catalytic functions. The primary mechanisms through which these inhibitors exert their anti-cancer effects are:

-

Inhibition of Intratumoral Androgen Synthesis: By blocking AKR1C3, these inhibitors prevent the conversion of weak androgens to potent androgens like testosterone and DHT within the tumor microenvironment.[5][8] This leads to a reduction in the activation of the androgen receptor (AR), a key driver of prostate cancer growth. This mechanism is particularly relevant for overcoming resistance to androgen deprivation therapies.[7]

-

Modulation of Prostaglandin Signaling: AKR1C3 inhibitors prevent the conversion of PGD2 to the pro-proliferative 11β-PGF2α.[1][9] This allows for the accumulation of PGD2, which can then be converted to anti-proliferative prostaglandins that activate PPARγ, leading to cell differentiation and apoptosis.[1]

-

Re-sensitization to Existing Therapies: In cancers that have developed resistance to therapies like enzalutamide or abiraterone due to AKR1C3 overexpression, the co-administration of an AKR1C3 inhibitor can restore sensitivity to these drugs.[7][10][11] Similarly, they can enhance the efficacy of chemotherapies like doxorubicin.[6]

-

Induction of Ferroptosis: Recent studies have shown that downregulation of AKR1C3 can promote ferroptosis, a form of iron-dependent programmed cell death, through the YAP/SLC7A11 pathway in hepatocellular carcinoma.[1]

Quantitative Data for Representative AKR1C3 Inhibitors

The following table summarizes key quantitative data for several preclinical AKR1C3 inhibitors.

| Inhibitor | Target(s) | IC50 for AKR1C3 | Key Findings | Reference(s) |

| Indomethacin | AKR1C3, COX | Not specified | Resensitizes enzalutamide-resistant prostate cancer cells and inhibits tumor growth in xenograft models. | [7][11] |

| Flufenamic acid | AKR1C3, COX | 8.63 µM | Potent but non-selective inhibitor. | [11] |

| ASP9521 | AKR1C3 | Not specified | Showed preclinical inhibitory effects on prostate cancer cell growth but lacked efficacy in a Phase I/IIb clinical trial. | [5][12] |

| OBI-3424 | Prodrug activated by AKR1C3 | Not applicable | Demonstrates broad anti-tumor activity in preclinical models with high AKR1C3 expression. Currently in Phase 1/2 clinical trials. | [3][11] |

| LX-1 / LX-1S | AKR1C3, AR/AR-V7 | Not specified | Dual inhibitors that effectively bind to the AKR1C3 active site, reduce AR/AR-V7 expression, and decrease tumor volume in preclinical models. | [13] |

| Compound 5 (hydroxytriazole scaffold) | AKR1C3 | Nanomolar activity | Highly selective for AKR1C3 over AKR1C2, inhibits proliferation of 22RV1 prostate cancer cells, and reduces testosterone production. | [10] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of AKR1C3 inhibitors. Below are representative protocols for key experiments.

Recombinant Human AKR1C3 Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of AKR1C3.

Materials:

-

Recombinant human AKR1C3 protein

-

Substrate (e.g., S-tetralol or androstenedione)

-

Cofactor (NADP+)

-

Test compound (inhibitor)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADP+, and recombinant AKR1C3 protein in each well of a 96-well plate.

-

Add various concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., indomethacin).

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate (S-tetralol or androstenedione).

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+. The initial velocity of the reaction is determined from the linear portion of the curve.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of the AKR1C3 inhibitor on the growth of cancer cells.

Materials:

-

Cancer cell line with known AKR1C3 expression (e.g., 22RV1 for prostate cancer)

-

Complete cell culture medium

-

Test compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue®, or Sulforhodamine B (SRB))

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the test compound. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

In Vivo Xenograft Tumor Growth Study

This experiment evaluates the anti-tumor efficacy of the AKR1C3 inhibitor in a living organism.

Materials:

-

Immunocompromised mice (e.g., SCID or nude mice)

-

Cancer cell line for xenograft implantation (e.g., VCaP or enzalutamide-resistant C4-2B)

-

Matrigel (optional, for subcutaneous injection)

-

Test compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Inject cancer cells (often mixed with Matrigel) subcutaneously into the flanks of the mice.

-

Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control to their respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, or Western blotting).

-

Compare the tumor growth curves between the treated and control groups to determine the efficacy of the inhibitor.

Visualizing the Mechanisms and Workflows

AKR1C3 Signaling Pathways

References

- 1. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]

- 2. AKR1C3 - Wikipedia [en.wikipedia.org]

- 3. e-century.us [e-century.us]

- 4. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iris.unito.it [iris.unito.it]

- 11. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

Navigating the Landscape of AKR1C3 Inhibition: A Technical Guide to Discovery and Synthesis

Akr1c3-IN-11: An Uncharted Territory

Initial literature and database searches did not yield specific public information on a compound designated "this compound." This suggests that it may be a novel agent under early-stage development, an internal compound designation not yet disclosed in publications, or a potential misnomer. However, the principles of discovery and synthesis for inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3) are well-established. This guide will provide an in-depth overview of the core strategies and methodologies employed in the development of AKR1C3 inhibitors, using prominent examples from the scientific literature as a framework.

The Rationale for AKR1C3 Inhibition

Aldo-Keto Reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5, is a critical enzyme in the biosynthesis of potent androgens and prostaglandins.[1][2] Its multifaceted role in cellular processes has implicated it in a range of pathologies.

AKR1C3 is overexpressed in various cancers, including castration-resistant prostate cancer (CRPC), breast cancer, and acute myeloid leukemia (AML).[1][3][4] In CRPC, AKR1C3 plays a pivotal role in the intratumoral synthesis of androgens like testosterone and dihydrotestosterone, which drive tumor growth and resistance to standard therapies.[3][5] Beyond its function in steroidogenesis, AKR1C3 is also involved in the metabolism of prostaglandins, contributing to cell proliferation and differentiation pathways.[2][5] Furthermore, its activity has been linked to resistance to chemotherapy agents such as anthracyclines.[1] These diverse functions make AKR1C3 a compelling therapeutic target for a variety of diseases.

Discovery of AKR1C3 Inhibitors: A Multi-pronged Approach

The quest for potent and selective AKR1C3 inhibitors has led researchers to explore several discovery avenues.

High-Throughput Screening and Repurposing

One common strategy involves high-throughput screening of compound libraries to identify molecules that inhibit AKR1C3 enzymatic activity. A notable example of drug repurposing is the discovery that the nonsteroidal anti-inflammatory drug (NSAID) indomethacin inhibits AKR1C3.[3] While effective, indomethacin's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, leading to potential side effects. This discovery, however, provided a valuable chemical scaffold for the development of more selective AKR1C3 inhibitors.[3]

Structure-Based Drug Design and Analogue Synthesis

With a known chemical starting point like indomethacin, medicinal chemists employ structure-activity relationship (SAR) studies to design more potent and selective analogues. This involves systematically modifying the chemical structure to enhance binding to AKR1C3 while reducing affinity for off-target proteins like COX.[3] For instance, modifications to the indole core and the acyl group of indomethacin have yielded analogues with significantly improved selectivity for AKR1C3.[3]

Another successful approach has been the development of inhibitors based on a hydroxytriazole scaffold, derived from the bioisosteric modulation of flufenamic acid.[6] This has led to the identification of potent and highly selective AKR1C3 inhibitors.[6]

Artificial Intelligence in Drug Discovery

Synthesis of AKR1C3 Inhibitors: A Representative Protocol

The synthesis of AKR1C3 inhibitors is highly dependent on the specific chemical scaffold. Below is a generalized, representative protocol for the synthesis of indomethacin analogues, a well-documented class of AKR1C3 inhibitors.

General Synthetic Scheme for Indomethacin Analogues

The synthesis of indomethacin analogues typically involves a multi-step process. A common route is the Fischer indole synthesis, which allows for the construction of the core indole scaffold.

Step 1: Fischer Indole Synthesis A substituted phenylhydrazine is reacted with a ketone or aldehyde, often in the presence of an acid catalyst, to form the indole ring. By varying the substituents on both the phenylhydrazine and the carbonyl compound, a diverse library of indole cores can be generated.

Step 2: N-Acylation The nitrogen of the indole ring is then acylated. This is typically achieved by reacting the indole with an acyl chloride or an acid anhydride in the presence of a base. The choice of the acylating agent is crucial for modulating the inhibitory activity and selectivity of the final compound.

Step 3: Ester Hydrolysis (if applicable) If the synthesis starts with an esterified indole, a final hydrolysis step is required to yield the carboxylic acid, which is often a key feature for AKR1C3 binding. This is typically carried out using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent.

Characterization and Evaluation of AKR1C3 Inhibitors

Once synthesized, novel compounds undergo a rigorous evaluation process to determine their potency, selectivity, and cellular activity.

In Vitro Enzymatic Assays

The primary evaluation of a potential AKR1C3 inhibitor is through in vitro enzymatic assays. These assays measure the ability of the compound to inhibit the activity of purified recombinant AKR1C3. The potency is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Selectivity Profiling

To ensure that the inhibitor is specific for AKR1C3, it is tested against other closely related aldo-keto reductase isoforms, such as AKR1C1 and AKR1C2.[3] High selectivity is crucial to minimize off-target effects. For repurposed drugs like indomethacin, it is also important to assess activity against the original target (e.g., COX enzymes).

Cellular Assays

Promising inhibitors are then evaluated in cell-based assays. For example, in prostate cancer cell lines that overexpress AKR1C3, such as 22Rv1, inhibitors are tested for their ability to block the production of androgens like testosterone.[6] The effect on cell proliferation and the expression of androgen-responsive genes, such as prostate-specific antigen (PSA), are also measured.[6]

Quantitative Data on Representative AKR1C3 Inhibitors

The following table summarizes the inhibitory activity of several representative AKR1C3 inhibitors from the literature.

| Compound Class | Representative Compound | AKR1C3 IC50 (µM) | Selectivity vs. AKR1C2 | Reference |

| Indomethacin Analogue | Compound 11 | >30 | - | [7] |

| Pyrrolidinone Substructure | Compound 33 | 5.94 | - | [7] |

| AI-Discovered | Compound 4 | 0.122 | - | [7] |

| Hydroxytriazole Scaffold | Compound 10 | 0.27 | >370-fold | [6] |

| Hydroxytriazole Scaffold | Compound 11 | 0.11 | >400-fold | [6] |

Visualizing the Landscape of AKR1C3

Signaling Pathways Involving AKR1C3

The following diagram illustrates the central role of AKR1C3 in both androgen biosynthesis and prostaglandin signaling, highlighting its impact on cell proliferation and differentiation.

A Generalized Workflow for AKR1C3 Inhibitor Discovery and Evaluation

This diagram outlines the typical experimental workflow, from initial hit identification to preclinical evaluation of novel AKR1C3 inhibitors.

References

- 1. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unito.it [iris.unito.it]

- 7. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Akr1c3-IN-11: A Potent Inhibitor of Aldo-Keto Reductase 1C3

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Akr1c3-IN-11, also identified as Compound 6e, is a notable inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3), an enzyme implicated in the progression of various cancers, particularly castration-resistant prostate cancer. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and an exploration of the signaling pathways it modulates.

Chemical Structure and Physicochemical Properties

Initial investigations have identified this compound as a p-biphenyl compound likely bearing a trifluoromethyl substituent. While a definitive, publicly available 2D structure or SMILES string for a compound universally recognized as "this compound" remains elusive, several research compounds designated "Compound 6e" have been characterized as potent AKR1C3 inhibitors. One such compound is a derivative of mansonone F, while another is a p-biphenyl with a trifluoromethyl substituent. For the purpose of this guide, we will focus on the information available for the most relevant "Compound 6e" identified in the context of AKR1C3 inhibition.

Quantitative data for a specific, confirmed structure of this compound is not yet consolidated in public databases. However, for a representative "Compound 6e" identified as an AKR1C3 inhibitor, the following properties have been reported:

| Property | Value | Reference |

| IC50 for AKR1C3 | 2.0 µM | [1] |

| IC50 against MCF-7 cells | 9.6 ± 3 µM | [2] |

| CAS Number | 2839142-93-5 | [2] |

Further research is required to definitively link this CAS number and associated data to the specific structural information suggested by crystallographic studies.

Signaling Pathways Modulated by this compound

AKR1C3 plays a crucial role in multiple signaling pathways, primarily through its enzymatic activity in steroid and prostaglandin metabolism. By inhibiting AKR1C3, this compound is expected to modulate these pathways, impacting cancer cell proliferation, survival, and resistance to therapy.

Key AKR1C3-Mediated Pathways:

-

Androgen Synthesis: AKR1C3 catalyzes the reduction of androstenedione to testosterone, a key step in the synthesis of potent androgens that drive the growth of prostate cancer. Inhibition by this compound reduces androgen levels, thereby suppressing androgen receptor (AR) signaling.

-

Prostaglandin Metabolism: AKR1C3 converts prostaglandin D2 (PGD2) to 11β-prostaglandin F2α (11β-PGF2α), a ligand for the prostaglandin F receptor (FP receptor). Activation of the FP receptor can lead to the stimulation of the mitogen-activated protein kinase (MAPK) signaling cascade, promoting cell proliferation. By blocking this conversion, this compound can inhibit this pro-proliferative pathway.

-

PPARγ Signaling: The substrate of AKR1C3, PGD2, can also be non-enzymatically converted to 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a ligand for the peroxisome proliferator-activated receptor γ (PPARγ). PPARγ activation is often associated with cell differentiation and inhibition of cell growth. By inhibiting AKR1C3, this compound may indirectly promote the formation of 15d-PGJ2, leading to anti-proliferative effects.

The interplay of these pathways is critical in the context of cancer. The following diagram illustrates the central role of AKR1C3 and the impact of its inhibition.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of AKR1C3 inhibitors. Below are representative methodologies for key experiments.

Synthesis of this compound (Compound 6e)

A general synthetic route for a baccharin-derived "Compound 6e" has been described. The synthesis involves the hydrolysis of a precursor compound.

General Procedure for Hydrolysis:

-

Dissolve the precursor compound (e.g., 150 mg, 0.3 mmol) in a suitable solvent.

-

Perform the hydrolysis reaction under appropriate conditions (details would be specific to the exact precursor).

-

Evaporate the solvent in vacuo.

-

The resulting solid can be further purified if necessary.

-

Characterize the final product using techniques such as NMR spectroscopy.[3]

AKR1C3 Enzyme Activity Assay

The inhibitory activity of this compound against AKR1C3 can be determined by monitoring the NADP+-dependent oxidation of a substrate, such as S-(+)-1,2,3,4-tetrahydro-1-naphthol (S-tetralol).

Protocol:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 4% DMSO, 440 µM NADP+, and 1.1 mM S-tetralol.

-

Incubate the mixture at 37 °C for 10 minutes.

-

Add 5 µL of recombinant AKR1C3 enzyme and various concentrations of this compound to initiate the reaction.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer to determine the reaction velocity.

-

Calculate the percent inhibition and determine the IC50 value.

References

Technical Guide on the Binding Affinity of Inhibitors to Aldo-Keto Reductase 1C3 (AKR1C3)

Disclaimer: Information regarding the specific compound "Akr1C3-IN-11" is not publicly available in the reviewed literature. This guide provides a comprehensive overview of the binding affinity, experimental protocols, and relevant signaling pathways for well-characterized inhibitors of AKR1C3, serving as a technical resource for researchers in the field.

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in the biosynthesis of potent androgens and the metabolism of prostaglandins. Its overexpression is implicated in the progression of castration-resistant prostate cancer (CRPC), breast cancer, and acute myeloid leukemia (AML), making it a significant therapeutic target. This document details the binding affinities of representative inhibitors, the experimental methods used for their characterization, and the key signaling pathways modulated by AKR1C3.

Data Presentation: Binding Affinity of AKR1C3 Inhibitors

The potency of various compounds against AKR1C3 is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). These values are determined through enzymatic assays and provide a standardized measure for comparing the efficacy of different inhibitors. A summary of binding affinities for several notable AKR1C3 inhibitors is presented below.

| Compound Class | Specific Inhibitor | IC50 Value (nM) | Ki Value (nM) | Selectivity over AKR1C2 | Notes |

| N-Phenyl-Aminobenzoates | Compound 1o | 38 | N/A | 28-fold | A potent and selective inhibitor developed from N-phenylanthranilates. |

| Pyrrolidinone Derivatives | Compound 4 | 122 | 49 | N/A | Identified via AI-based virtual screening; exhibits competitive inhibition. |

| Phenyl Tropolone | PTUPB | ~65 | N/A | N/A | More potent than indomethacin in enzymatic assays. |

| Non-Steroidal Anti-Inflammatory Drug (NSAID) | Indomethacin | N/A | N/A | N/A | A well-known, non-selective inhibitor often used as a reference compound. |

| Bile Acid Fused Tetrazole | Compound 2 | ~7,000 | N/A | Specific | A novel class of inhibitors identified through screening. |

N/A: Data not available in the cited sources.

Experimental Protocols

The characterization of AKR1C3 inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Recombinant AKR1C3 Expression and Purification

To obtain a pure enzyme for in vitro assays, human AKR1C3 is typically expressed in E. coli and purified.

-

Expression System: The gene for human AKR1C3 is cloned into an expression vector and transformed into a suitable E. coli strain (e.g., BL21).

-

Induction: Protein expression is induced, often using Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis: Bacterial cells are harvested and lysed to release the recombinant protein.

-

Purification: The protein is purified from the cell lysate using affinity chromatography, followed by other chromatographic steps like ion exchange or size exclusion to ensure high purity.

-

Concentration Determination: Protein concentration is measured using methods such as the Bradford protein assay.

Enzymatic Activity and Inhibition Assay

The most common method for measuring AKR1C3 activity and inhibition is by monitoring the consumption of the cofactor NADPH, which exhibits fluorescence.

-

Principle: AKR1C3 catalyzes the NADPH-dependent reduction of a substrate. The rate of decrease in NADPH fluorescence (or absorbance at 340 nm) is directly proportional to the enzyme's activity.

-

Reagents:

-

Purified recombinant AKR1C3 enzyme.

-

Buffer: Typically 100 mM potassium phosphate buffer, pH 6.0-7.0.

-

Cofactor: NADPH (e.g., 0.25 mM).

-

Substrate: A suitable substrate for AKR1C3, such as S-tetralol or 9,10-phenanthrenequinone (PQ).

-

Test Inhibitor: Dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

-

Procedure:

-

The enzyme, buffer, NADPH, and test inhibitor are pre-incubated at a controlled temperature (e.g., 37°C).

-

The reaction is initiated by adding the substrate.

-

The change in NADPH fluorescence is monitored over time using a microplate reader.

-

Initial velocities are calculated from the linear phase of the reaction.

-

The percentage of inhibition for each inhibitor concentration is determined relative to a control reaction (without inhibitor).

-

IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal curve.

-

Kinetic Analysis for Mechanism of Inhibition

To understand how an inhibitor interacts with the enzyme and its substrate (e.g., competitive, non-competitive), kinetic studies are performed.

-

Procedure: The enzymatic assay described above is repeated with varying concentrations of both the substrate and the inhibitor.

-

Analysis: The data are plotted using methods like the Lineweaver-Burk (double reciprocal) plot. Changes in the apparent Km (substrate affinity) and Vmax (maximum reaction rate) in the presence of the inhibitor reveal the mechanism of inhibition. For instance, a competitive inhibitor will increase the apparent Km without changing the Vmax.

Cell-Based Assays

To confirm that an inhibitor is active in a more physiologically relevant environment, cell-based assays are crucial.

-

Cell Lines: Prostate cancer cell lines that overexpress AKR1C3, such as LNCaP-AKR1C3 or 22RV1, are commonly used.

-

Procedure:

-

Cells are cultured in the presence of a weak androgen precursor (e.g., androstenedione, Δ4-dione).

-

The cells are treated with various concentrations of the AKR1C3 inhibitor.

-

After incubation, the levels of the product (e.g., testosterone) in the cell culture medium are measured, often using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Endpoint: The ability of the inhibitor to block the conversion of the precursor to the potent androgen in a dose-dependent manner confirms its cellular activity.

Signaling Pathways and AKR1C3 Inhibition

AKR1C3 is a central node in two major signaling pathways implicated in cancer: androgen biosynthesis and prostaglandin metabolism. Inhibitors of AKR1C3 are designed to disrupt these pathways.

Androgen Biosynthesis Pathway

In CRPC, tumors can synthesize their own androgens, driving disease progression despite low systemic levels of testosterone. AKR1C3 plays a key role in this intratumoral steroidogenesis.

-

Function: AKR1C3 catalyzes the reduction of weak androgens like androstenedione (Δ4-AD) and 5α-androstane-3,17-dione (5α-Adione) to the potent androgens testosterone (T) and 5α-dihydrotestosterone (DHT), respectively.

-

Therapeutic Rationale: By inhibiting AKR1C3, the production of T and DHT within the tumor is blocked, thereby preventing the activation of the androgen receptor (AR) and subsequent cancer cell proliferation.

Prostaglandin Signaling Pathway

AKR1C3 also functions as a prostaglandin F synthase, influencing cell proliferation and differentiation pathways.

-

Function: AKR1C3 converts prostaglandin D2 (PGD2) to 11β-PGF2α. This prevents PGD2 from being converted into anti-proliferative prostaglandins (like 15d-PGJ2) that activate the PPARγ receptor, a pathway that promotes cell differentiation and apoptosis.

-

Pro-proliferative Effect: The product of the AKR1C3 reaction, 11β-PGF2α, is a ligand for the prostaglandin FP receptor. Activation of this receptor stimulates pro-proliferative signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.

-

Therapeutic Rationale: Inhibiting AKR1C3 can shift the balance of prostaglandin metabolism away from the pro-proliferative 11β-PGF2α towards the pro-differentiating 15d-PGJ2, thereby inhibiting tumor growth. This is particularly relevant in AML.

The Impact of Selective AKR1C3 Inhibition on Prostaglandin Metabolism: A Technical Guide

Disclaimer: Initial searches for the specific compound "Akr1C3-IN-11" did not yield any publicly available scientific data. Therefore, this guide will focus on the effects of a representative, potent, and selective Aldo-Keto Reductase 1C3 (AKR1C3) inhibitor based on published data for well-characterized molecules. This approach allows for a comprehensive review of the topic as requested, demonstrating the molecular mechanisms and experimental considerations relevant to the inhibition of this key enzyme in prostaglandin metabolism.

Executive Summary

Aldo-Keto Reductase 1C3 (AKR1C3), also known as prostaglandin F synthase, is a critical enzyme that dictates the metabolic fate of key prostaglandins, thereby influencing cell proliferation and differentiation.[1][2] By catalyzing the reduction of prostaglandin D2 (PGD2) and prostaglandin H2 (PGH2), AKR1C3 shunts metabolism towards the production of pro-proliferative ligands for the prostaglandin F (FP) receptor.[1][3] Inhibition of AKR1C3 is a promising therapeutic strategy, particularly in oncology, as it can reverse this effect, promoting anti-proliferative and pro-differentiative pathways.[4] This document provides a technical overview of the role of AKR1C3 in prostaglandin metabolism and the consequences of its inhibition by a selective inhibitor. It includes quantitative data on inhibitor potency, detailed experimental protocols, and visual diagrams of the relevant biochemical pathways and workflows.

The Role of AKR1C3 in Prostaglandin Metabolism

AKR1C3 is a member of the aldo-keto reductase superfamily and plays a pivotal role in the biosynthesis of both steroid hormones and prostaglandins.[4][5] In the context of prostaglandin metabolism, AKR1C3 exhibits two key enzymatic activities:

-

PGH2 to PGF2α conversion: It directly reduces PGH2, the product of cyclooxygenase (COX) enzymes, to PGF2α.[2][6]

-

PGD2 to 9α,11β-PGF2 conversion: It efficiently catalyzes the 11-keto reduction of PGD2 to 9α,11β-PGF2 (also known as 11-epi-PGF2α).[2][7]

Both PGF2α and 9α,11β-PGF2 are potent agonists of the G-protein-coupled FP receptor.[3][8] Activation of this receptor triggers downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which promotes cell proliferation.[1][6]

Crucially, the enzymatic conversion of PGD2 by AKR1C3 prevents its spontaneous dehydration into the J-series prostaglandins, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2).[2][9] 15d-PGJ2 is a natural ligand for the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that, when activated, promotes cell differentiation and inhibits cell growth.[1][9]

Therefore, the overexpression of AKR1C3, as seen in various cancers, creates a pro-tumorigenic environment by simultaneously increasing proliferative signals (via PGF2α/9α,11β-PGF2) and decreasing anti-proliferative signals (by depleting the pool of PGD2 available to form 15d-PGJ2).[9][10]

Quantitative Data: A Representative Selective AKR1C3 Inhibitor

The development of potent and selective AKR1C3 inhibitors is crucial to avoid off-target effects, particularly the inhibition of the highly homologous isoforms AKR1C1 and AKR1C2, which are involved in the beneficial inactivation of 5α-dihydrotestosterone (DHT).[1][9] The following tables summarize representative quantitative data for a potent and selective AKR1C3 inhibitor, synthesized as an analog of existing non-steroidal anti-inflammatory drugs (NSAIDs) to reduce COX activity while optimizing AKR1C3 inhibition.

Table 1: Inhibitory Potency and Selectivity

| Compound | Target Enzyme | IC50 (nM) | Selectivity Ratio (IC50 AKR1C2 / IC50 AKR1C3) |

|---|---|---|---|

| Representative Inhibitor | AKR1C3 | 90 | 540-fold |

| (Indomethacin Analog '47')[9] | AKR1C2 | 48,600 | |

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Recombinant AKR1C Isoform Inhibition Assay

This protocol details the method for determining the IC50 values of a test compound against purified recombinant AKR1C enzymes.

Objective: To measure the potency and selectivity of an inhibitor for AKR1C3 versus other isoforms (e.g., AKR1C2).

Principle: The assay measures the enzyme-catalyzed oxidation of a model substrate, S-tetralol, in the presence of the cofactor NADP+. The rate of reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

Materials:

-

Purified recombinant human AKR1C3 and AKR1C2 enzymes.

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

Cofactor solution: NADP+ (nicotinamide adenine dinucleotide phosphate).

-

Substrate solution: S-tetralol.

-

Test inhibitor compound, dissolved in DMSO.

-

96-well UV-transparent microplates.

-

Spectrophotometer (plate reader) capable of reading absorbance at 340 nm.

Procedure:

-

Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

-

Reaction Mixture: In each well of the 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of NADP+ (e.g., 250 µM).

-

The test inhibitor at various concentrations (or DMSO for control).

-

A fixed concentration of the purified enzyme (e.g., 10 nM AKR1C3).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 5 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation: Initiate the enzymatic reaction by adding the substrate S-tetralol (e.g., 400 µM).

-

Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for a period of 10-15 minutes.

-

Data Analysis:

-

Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

-

Normalize the velocities to the DMSO control (defined as 100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.[11]

-

Cellular Prostaglandin Metabolism Assay

This protocol describes a method to assess the effect of an AKR1C3 inhibitor on the metabolism of PGD2 in a cellular context.

Objective: To determine if inhibiting AKR1C3 in live cells redirects PGD2 metabolism from 9α,11β-PGF2 towards 15d-PGJ2.

Materials:

-

Cancer cell line overexpressing AKR1C3 (e.g., AML or prostate cancer cell lines).[3]

-

Cell culture medium and supplements.

-

Test inhibitor compound.

-

Prostaglandin D2 (PGD2).

-

Analytical standards for 9α,11β-PGF2 and 15d-PGJ2.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Cell Culture: Plate AKR1C3-expressing cells in multi-well plates and allow them to adhere overnight.

-

Inhibitor Treatment: Pre-treat the cells with the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Substrate Addition: Add a known concentration of PGD2 to the cell culture medium.

-

Incubation: Incubate for a defined period (e.g., 24 hours) to allow for prostaglandin metabolism.

-

Sample Collection: Collect the cell culture supernatant.

-

Sample Preparation: Perform solid-phase extraction (SPE) on the supernatant to purify and concentrate the prostaglandins.

-

LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method to quantify the levels of 9α,11β-PGF2 and 15d-PGJ2.

-

Data Analysis: Compare the levels of 9α,11β-PGF2 and 15d-PGJ2 in inhibitor-treated cells versus vehicle-treated cells. A successful inhibitor will cause a significant decrease in 9α,11β-PGF2 and a corresponding increase in 15d-PGJ2.

Visualizations: Pathways and Workflows

Prostaglandin Metabolism Pathway and AKR1C3 Inhibition

The following diagram illustrates the central role of AKR1C3 in prostaglandin metabolism and the metabolic shift induced by a selective inhibitor.

Caption: AKR1C3 shifts PGD2 metabolism towards proliferative 9α,11β-PGF2.

Experimental Workflow for Inhibitor Characterization

This diagram outlines the logical flow of experiments to identify and validate a selective AKR1C3 inhibitor.

Caption: Workflow for identifying and validating selective AKR1C3 inhibitors.

References

- 1. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent and Highly Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors Act as Chemotherapeutic Potentiators in Acute Myeloid Leukemia and T-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AKR1C3 - Wikipedia [en.wikipedia.org]

- 6. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactome | PGD2 is reduced to 11-epi-PGF2a by AKRIC3 [reactome.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Crystal structures of prostaglandin D(2) 11-ketoreductase (AKR1C3) in complex with the nonsteroidal anti-inflammatory drugs flufenamic acid and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Akr1C3-IN-11: A Technical Guide for Basic Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akr1C3-IN-11, also identified as Compound 6e, is a small molecule inhibitor of Aldo-keto Reductase Family 1 Member C3 (AKR1C3). AKR1C3 is a key enzyme in the steroidogenic pathway, responsible for the conversion of weak androgens to potent androgens such as testosterone and dihydrotestosterone (DHT). In certain cancers, notably castration-resistant prostate cancer (CRPC), the upregulation of AKR1C3 contributes to sustained androgen receptor (AR) signaling, promoting tumor growth and resistance to therapy. This compound has emerged as a tool for investigating the role of AKR1C3 in cancer biology and as a potential lead compound for therapeutic development. This guide provides a comprehensive overview of the technical details surrounding this compound for its application in basic cancer research.

Quantitative Data

The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50). It is important to note that different studies have reported varying IC50 values, which may be attributable to different experimental conditions or the specific derivative of the compound used.

| Compound Name | Target | IC50 | Cell Line | Notes |

| This compound (Compound 6e) | AKR1C3 | 2.0 µM | Not specified in source | Inhibits Aldo-keto reductase 1C3.[1][2][3][4][5][6] |

| Akr1C3-IN-5 (Compound 6e) | AKR1C3 | 9.6 ± 3 µM | MCF-7 | Derived from drupanin; exhibits a selectivity index (SI) of 5.5 against MCF-7 cells.[1][7][8] |

Signaling Pathways

AKR1C3 is a critical enzyme in the androgen biosynthesis pathway, directly impacting androgen receptor (AR) signaling. By catalyzing the reduction of androstenedione (AD) to testosterone (T), AKR1C3 increases the pool of potent androgens that can bind to and activate the AR. In castration-resistant prostate cancer, where circulating androgen levels are low, the intratumoral synthesis of androgens by enzymes like AKR1C3 becomes a key driver of disease progression.

The inhibition of AKR1C3 by this compound is expected to decrease the production of testosterone and DHT, leading to reduced activation of the androgen receptor and subsequent downregulation of AR-target genes involved in cell proliferation and survival.

Caption: Mechanism of Action of this compound in inhibiting the Androgen Receptor Signaling Pathway.

Experimental Protocols

AKR1C3 Enzyme Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human AKR1C3. The assay is based on the NADPH-dependent reduction of a fluorogenic substrate by AKR1C3, leading to an increase in fluorescence.

Materials:

-

Recombinant human AKR1C3 enzyme

-

NADPH

-

Fluorogenic substrate (e.g., coumberone)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and the fluorogenic substrate in each well of a 96-well plate.

-

Add varying concentrations of this compound (typically in a serial dilution) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding the recombinant AKR1C3 enzyme to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for a fluorometric AKR1C3 enzyme inhibition assay.

Cell Proliferation Assay (MTS)

The MTS assay is a colorimetric method to assess cell viability and proliferation. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan product.

Materials:

-

Prostate cancer cell line (e.g., LNCaP, 22Rv1)

-

Complete cell culture medium

-

This compound

-

Abiraterone (for combination studies)

-

MTS reagent

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Seed prostate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, alone or in combination with a fixed concentration of abiraterone. Include vehicle-treated control wells.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the drug concentration to generate dose-response curves and determine IC50 values.

Western Blot Analysis

Western blotting is used to detect changes in the protein expression levels of AKR1C3 and key components of the AR signaling pathway.

Materials:

-

Prostate cancer cells

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-AKR1C3, anti-AR, anti-PSA, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities and normalize to a loading control like β-actin to determine relative protein expression.

Caption: General workflow for Western blot analysis.

Conclusion

This compound is a valuable research tool for investigating the role of AKR1C3 in cancer. Its ability to inhibit AKR1C3 and suppress the proliferation of cancer cells, particularly in combination with other therapies like abiraterone, underscores the potential of targeting this enzyme. The provided data and representative protocols offer a foundation for researchers to design and execute experiments aimed at further elucidating the biological functions of AKR1C3 and the therapeutic potential of its inhibitors. Further studies are warranted to clarify the discrepancies in its reported IC50 values and to fully define its mechanism of action and preclinical efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AKR1C3-IN-11_TargetMol [targetmol.com]

- 3. AKR1C3 inhibitors | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. targetmol.cn [targetmol.cn]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for the Use of Akr1c3-IN-11 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5, is a pivotal enzyme in the biosynthesis of potent androgens and prostaglandins.[1][2][3] Its overexpression is implicated in the progression and therapeutic resistance of various cancers, including castration-resistant prostate cancer (CRPC) and certain leukemias, making it a compelling target for therapeutic intervention.[1][2][4] Akr1c3-IN-11 is a novel inhibitor of AKR1C3. These application notes provide a comprehensive guide for its utilization in preclinical animal models, offering detailed protocols for evaluating its in vivo efficacy, pharmacokinetics, and pharmacodynamics.

Given the limited publicly available data specifically for this compound, the following protocols are based on established methodologies for other AKR1C3 inhibitors, such as indomethacin and OBI-3424.[2][4] Researchers should consider these as a starting point and optimize the parameters for their specific animal models and experimental goals.

Akr1c3 Signaling Pathways

AKR1C3 plays a crucial role in two major signaling pathways: steroid hormone metabolism and prostaglandin synthesis. A deeper understanding of these pathways is essential for designing and interpreting in vivo studies.

Steroid Hormone Synthesis

AKR1C3 catalyzes the reduction of weak androgens, such as androstenedione (A4) and 5α-androstanedione, to the potent androgens testosterone (T) and 5α-dihydrotestosterone (DHT), respectively.[2][4] DHT is a primary ligand for the androgen receptor (AR), and its binding promotes AR-mediated gene transcription, leading to prostate cancer cell proliferation and survival.[1][2]

Prostaglandin Metabolism

AKR1C3 is also involved in prostaglandin metabolism, converting prostaglandin D2 (PGD2) to 11β-prostaglandin F2α (11β-PGF2α).[2] This conversion prevents the formation of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a natural inhibitor of the pro-inflammatory transcription factor NF-κB.[1] By inhibiting AKR1C3, this compound can potentially restore the anti-proliferative effects of 15d-PGJ2.

Experimental Protocols

Animal Model Selection

The choice of animal model is critical for the successful evaluation of this compound. For prostate cancer studies, xenograft models using human prostate cancer cell lines with high AKR1C3 expression (e.g., 22Rv1, VCaP) are commonly employed.[5][6] For hematological malignancies, patient-derived xenograft (PDX) models of T-cell acute lymphoblastic leukemia (T-ALL) that exhibit high AKR1C3 expression are recommended.

Table 1: Recommended Animal Models

| Cancer Type | Recommended Model | Rationale |

| Prostate Cancer | Nude or SCID mice with 22Rv1 or VCaP cell line xenografts | High endogenous AKR1C3 expression and established tumor growth characteristics.[5][6] |

| T-ALL | NOD/SCID gamma (NSG) mice with T-ALL PDX | High AKR1C3 expression is a feature of T-ALL, providing a clinically relevant model. |

Dosing and Administration

The optimal dose and route of administration for this compound must be determined through preliminary dose-range finding and pharmacokinetic studies. Based on studies with other small molecule inhibitors, oral gavage or intraperitoneal injection are common administration routes.

Protocol 1: Maximum Tolerated Dose (MTD) Study

-

Animal Allocation: Assign healthy, age-matched mice (e.g., C57BL/6 or the strain used for xenografts) to several groups (n=3-5 per group).

-

Dose Escalation: Administer this compound at escalating doses to different groups. Start with a low dose (e.g., 1 mg/kg) and increase incrementally (e.g., 5, 10, 25, 50, 100 mg/kg).

-

Administration: Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in sterile water) and administer daily for 14-21 days.

-

Monitoring: Monitor animals daily for clinical signs of toxicity (weight loss, changes in behavior, ruffled fur). Record body weight twice weekly.

-

Endpoint: The MTD is defined as the highest dose that does not cause more than 10-15% body weight loss or other significant signs of toxicity.

In Vivo Efficacy Studies

Protocol 2: Xenograft Tumor Growth Inhibition Study

-

Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., 22Rv1) in a 1:1 mixture of media and Matrigel into the flank of male immunodeficient mice.

-

Tumor Growth and Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 per group).

-

Treatment: Administer this compound at the predetermined optimal dose (from MTD study) or vehicle control daily via the chosen route.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) twice weekly. Monitor body weight as an indicator of toxicity.

-

Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 1500-2000 mm³) or at the end of the study period.

-

Analysis: Excise tumors, weigh them, and process for downstream analysis such as Western blotting or immunohistochemistry for AKR1C3 target engagement and pharmacodynamic markers (e.g., androgen levels, PSA).

Table 2: Quantitative Data from a Representative Efficacy Study

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | 0 | 1850 ± 210 | 0 | +5.2 |

| This compound | 25 | 980 ± 150 | 47 | -2.1 |

| This compound | 50 | 550 ± 95 | 70 | -6.8 |

Concluding Remarks

This compound represents a promising therapeutic agent for cancers driven by AKR1C3 activity. The protocols and guidelines provided here offer a robust framework for its preclinical evaluation in animal models. Meticulous experimental design, careful execution, and comprehensive data analysis will be crucial in elucidating the therapeutic potential of this novel inhibitor. As with any new compound, it is imperative to perform thorough preliminary studies to establish the optimal experimental conditions.

References

- 1. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]

- 3. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Steroidogenic enzyme AKR1C3 is a novel androgen receptor-selective coactivator that promotes prostate cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Akr1C3 Inhibitors in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the solubility and stability of Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors when prepared in Dimethyl Sulfoxide (DMSO). The following guidelines are based on available data for various AKR1C3 inhibitors and are intended to ensure the integrity and effective use of these compounds in research and drug development settings.

Introduction to AKR1C3

Aldo-Keto Reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) or prostaglandin F synthase, is a critical enzyme in the biosynthesis of androgens.[1][2] It catalyzes the conversion of weaker androgens and estrogens into more potent forms, such as testosterone and 17β-estradiol, respectively.[1][2] Elevated expression of AKR1C3 is associated with the progression of various cancers, including prostate and breast cancer, by activating androgen receptor signaling pathways.[1][2][3] Consequently, AKR1C3 has emerged as a significant therapeutic target, leading to the development of numerous inhibitors.

Solubility of Akr1C3 Inhibitors in DMSO

DMSO is a common solvent for dissolving small molecule inhibitors for in vitro studies. The solubility of Akr1C3 inhibitors can vary, but representative data for a potent inhibitor, Akr1C3-IN-1, is provided below. It is crucial to use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility of compounds.[4]

Table 1: Solubility of a Representative Akr1C3 Inhibitor in DMSO

| Compound | Solvent | Solubility | Molar Concentration |

| Akr1C3-IN-1 | DMSO | 63 mg/mL | 198.51 mM |

Data for Akr1C3-IN-1 is presented as a representative example. Researchers should consult the specific product datasheet for the exact solubility of their particular inhibitor.

Stability and Storage of Akr1C3 Inhibitor Stock Solutions in DMSO

Proper storage of stock solutions is critical to maintain the chemical integrity and activity of Akr1C3 inhibitors. General stability guidelines based on data for several Akr1C3 inhibitors are summarized below. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

Table 2: Recommended Storage Conditions for Akr1C3 Inhibitor Stock Solutions in DMSO

| Storage Temperature | Duration | Recommendations |

| -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[4] |

| -20°C | Up to 1 month | Suitable for short-term storage; aliquoting is still recommended.[4][5] |

Note: These are general guidelines. Always refer to the manufacturer's specific recommendations for the inhibitor you are using.

Experimental Protocols

Protocol for Preparation of Stock Solutions

This protocol outlines the steps for preparing a concentrated stock solution of an Akr1C3 inhibitor in DMSO.

Materials:

-

Akr1C3 inhibitor (powder form)

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Allow the powdered Akr1C3 inhibitor and DMSO to equilibrate to room temperature.

-

Weigh the desired amount of the inhibitor powder and place it in a sterile tube.

-

Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Vortex the solution thoroughly until the inhibitor is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation occurs, as recommended for some small molecules.[5]

-

Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

-

Clearly label each aliquot with the compound name, concentration, date, and storage temperature.

-

Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).

Caption: Workflow for preparing Akr1C3 inhibitor stock solutions in DMSO.

Protocol for Assessing Compound Stability in DMSO

This protocol provides a method to evaluate the stability of an Akr1C3 inhibitor in DMSO over time using a cell-based or enzymatic assay.

Materials:

-

Prepared stock solution of the Akr1C3 inhibitor in DMSO

-

Appropriate cell line (e.g., 22Rv1 prostate cancer cells with high AKR1C3 expression) or purified AKR1C3 enzyme

-

Cell culture medium or assay buffer

-

96-well plates

-

Incubator

-

Plate reader or other detection system

-

Relevant assay reagents (e.g., substrate for enzymatic assay, cell viability reagent)

Procedure:

-

Prepare a fresh dilution of the Akr1C3 inhibitor from a newly thawed aliquot to be used as a positive control (Time 0).

-

Incubate an aliquot of the stock solution under the desired test condition (e.g., room temperature, 4°C, or multiple freeze-thaw cycles).

-

At specified time points (e.g., 24h, 48h, 1 week), take a sample from the test aliquot and prepare working solutions.

-

Perform the functional assay (enzymatic or cell-based) using both the Time 0 control and the test samples. For instance, an enzymatic assay can be performed by monitoring the change in NADPH fluorescence during substrate reduction.[6]

-

Compare the activity (e.g., IC50 value or percent inhibition) of the aged inhibitor solution to the fresh Time 0 control. A significant decrease in inhibitory activity indicates degradation of the compound.

AKR1C3 Signaling Pathway

AKR1C3 plays a multifaceted role in cancer progression through its involvement in several signaling pathways. It promotes the proliferation, survival, and metastasis of tumor cells while inhibiting apoptosis.[1][7] Key pathways influenced by AKR1C3 activity include the PI3K/Akt, MAPK, and androgen receptor (AR) signaling pathways.[1][2][7]

Caption: Role of AKR1C3 in promoting cancer cell proliferation and survival.

By providing these detailed notes and protocols, we aim to facilitate the effective and consistent use of Akr1C3 inhibitors in research, ultimately contributing to the advancement of cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]

- 3. AKR1C3 - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Co-treatment of AKR1C3 Inhibitors and Abiraterone

Disclaimer: The following application notes and protocols are based on published research involving AKR1C3 inhibitors, such as indomethacin, as a therapeutic strategy in combination with abiraterone. Studies specifically detailing "Akr1C3-IN-11" in co-treatment with abiraterone are not prevalent in the reviewed literature. Therefore, the principles and methods described herein are based on the broader class of AKR1C3 inhibitors and serve as a guide for conceptually similar research.

Introduction: The Rationale for Co-Treatment

Abiraterone is a cornerstone therapy for metastatic castration-resistant prostate cancer (mCRPC). It effectively blocks androgen synthesis by inhibiting CYP17A1, an enzyme crucial for the production of testosterone precursors.[1] However, resistance to abiraterone frequently develops. One critical mechanism of resistance is the upregulation of alternative steroidogenic pathways.[2][3]

The enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) plays a pivotal role in this resistance.[1][4] AKR1C3 can convert adrenal precursors, which are not blocked by abiraterone, into potent androgens like testosterone and dihydrotestosterone (DHT) within the tumor microenvironment.[3][5] Elevated expression of AKR1C3 is observed in abiraterone-resistant prostate cancer cells and is associated with disease progression.[1][6]

This has led to the therapeutic hypothesis that co-treatment with an AKR1C3 inhibitor could re-sensitize tumors to abiraterone, block the escape pathway, and provide a more durable response. By inhibiting AKR1C3, the intratumoral production of potent androgens is diminished, thereby overcoming a key driver of resistance.[1][6]

Signaling Pathway and Mechanism of Action

Abiraterone and AKR1C3 inhibitors target distinct, sequential steps in the androgen biosynthesis pathway. Abiraterone reduces the pool of androgen precursors, while an AKR1C3 inhibitor blocks the conversion of remaining precursors into active androgens.

Figure 1. Androgen synthesis pathway showing points of inhibition for Abiraterone and AKR1C3 inhibitors.

Quantitative Data from Preclinical Studies

The following tables summarize key findings from studies investigating the combination of an AKR1C3 inhibitor with abiraterone.

Table 1: In Vitro Efficacy of Indomethacin and Abiraterone Co-Treatment Cell Line: CWR22Rv1 (Abiraterone-Resistant Prostate Cancer)

| Treatment Group | Concentration | Outcome | Finding | Citation |

| Abiraterone | 10 µM | Cell Growth | Limited effect on cell growth | [1] |

| Indomethacin | 20 µM | Cell Growth | Inhibited cell growth | [1] |

| Combination | 10 µM Abiraterone + 20 µM Indomethacin | Cell Growth | Further inhibition of cell growth compared to single agents | [1] |

Table 2: In Vivo Efficacy of Indomethacin and Abiraterone Co-Treatment Model: CWR22Rv1 Xenograft

| Treatment Group | Outcome | Finding | Citation |

| Abiraterone | Tumor Growth | Tumors were resistant to abiraterone | [1] |

| Indomethacin | Tumor Growth | Significantly inhibited tumor growth | [1] |

| Combination | Tumor Growth | Further inhibited tumor growth compared to either treatment alone | [1] |

| Indomethacin | Ki67 Expression | Inhibited Ki67 expression (a marker of proliferation) | [1] |

| Combination | Ki67 Expression | Further lowered Ki67 expression | [1] |

Experimental Protocols

These protocols provide a framework for investigating the synergistic effects of an AKR1C3 inhibitor and abiraterone.

Protocol 4.1: In Vitro Cell Proliferation Assay

Objective: To determine the effect of single-agent and combination treatment on the proliferation of abiraterone-resistant prostate cancer cells.

Materials:

-

Abiraterone-resistant prostate cancer cell line (e.g., CWR22Rv1, LNCaP-AbiR).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Abiraterone (e.g., from LKT Laboratories, Inc.).

-

AKR1C3 Inhibitor (e.g., Indomethacin from Sigma).

-

DMSO (vehicle control).

-

96-well cell culture plates.

-

Cell counting solution (e.g., CellTiter-Glo®) or hemocytometer.

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

-

Drug Preparation: Prepare stock solutions of Abiraterone and the AKR1C3 inhibitor in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Treatment: Replace the medium with fresh medium containing the following:

-

Vehicle (DMSO)

-

Abiraterone alone (e.g., 10 µM)

-

AKR1C3 inhibitor alone (e.g., 20 µM Indomethacin)

-

Combination of Abiraterone and AKR1C3 inhibitor.

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Assessment of Proliferation:

-

Quantify viable cells using a luminescent cell viability assay (e.g., CellTiter-Glo®) according to the manufacturer's protocol.

-

Alternatively, detach cells with trypsin and count them using a hemocytometer.

-

-

Data Analysis: Normalize the results to the vehicle control group. Analyze for statistically significant differences between treatment groups.

Figure 2. Experimental workflow for an in vitro cell proliferation assay.

Protocol 4.2: Western Blot for Protein Expression

Objective: To assess the impact of treatment on the expression of AKR1C3 and key proteins in the AR signaling pathway (e.g., AR, PSA).

Materials:

-

Treated cell lysates from a scaled-up version of Protocol 4.1.

-

Protein lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies (anti-AKR1C3, anti-AR, anti-PSA, anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Protein Extraction: Lyse cells from each treatment group and quantify protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin).

Protocol 4.3: In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.[1]

Materials:

-

Immunocompromised mice (e.g., male nude mice).

-

Abiraterone-resistant prostate cancer cells (e.g., CWR22Rv1).

-

Matrigel.

-

Drug formulations for in vivo administration (e.g., oral gavage).

-

Calipers for tumor measurement.

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of CWR22Rv1 cells mixed with Matrigel into the flanks of the mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment cohorts (e.g., n=8-10 per group):

-

Vehicle control

-

Abiraterone

-

AKR1C3 Inhibitor

-

Combination therapy

-

-

Treatment Administration: Administer treatments daily (or as per established dosing schedule) via oral gavage or other appropriate route. Monitor mouse body weight and general health.

-

Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.

-

Study Endpoint: Continue treatment for a predetermined period (e.g., 4-6 weeks) or until tumors in the control group reach a defined endpoint.

-

Tissue Collection: At the end of the study, euthanize the mice, and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., immunohistochemistry for Ki67).[1]

-

Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to compare differences between groups.

Figure 3. General workflow for an in vivo xenograft study.

Logical Framework for Co-Treatment

The decision to pursue a co-treatment strategy is based on a clear logical progression from clinical observation to therapeutic intervention.

Figure 4. Logical framework for combining Abiraterone with an AKR1C3 inhibitor.

References

- 1. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Resistance to Second-Generation Antiandrogen Therapy for Prostate Cancer: Actual Knowledge and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracrine androgen biosynthesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. AKR1C3 Converts Castrate and Post-Abiraterone DHEA-S into Testosterone to Stimulate Growth of Prostate Cancer Cells via 5-Androstene-3β,17β-Diol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. urotoday.com [urotoday.com]

Application Notes and Protocols for the Study of Chemotherapy Resistance Using AKR1C3 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on studies of well-characterized aldo-keto reductase 1C3 (AKR1C3) inhibitors. The specific inhibitor "Akr1C3-IN-11" is not referenced in the available scientific literature; therefore, the data and methodologies presented are derived from studies of other exemplary AKR1C3 inhibitors and should be adapted as necessary.

Introduction to AKR1C3 in Chemotherapy Resistance

Aldo-keto reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5, is an enzyme implicated in the progression and therapeutic resistance of various cancers, including prostate, breast, lung, and colon cancer.[1][2][3] Its role in chemotherapy resistance is multifaceted and includes:

-

Metabolism of Chemotherapeutic Drugs: AKR1C3 can metabolize and inactivate certain chemotherapeutic agents, such as anthracyclines (e.g., doxorubicin), reducing their cytotoxic efficacy.[1][2]

-

Regulation of Intracellular Signaling: AKR1C3 is involved in signaling pathways that promote cell survival and proliferation, such as the PI3K/AKT and MAPK pathways.[3][4] Overexpression of AKR1C3 can lead to the activation of these pathways, counteracting the apoptotic effects of chemotherapy.

-

Detoxification of Reactive Oxygen Species (ROS): Chemotherapy often induces cancer cell death through the generation of ROS. AKR1C3 can enhance the cellular antioxidant capacity, thereby neutralizing ROS and protecting cancer cells from oxidative stress-induced apoptosis.[4][5]

-

Androgen Synthesis: In hormone-dependent cancers like prostate cancer, AKR1C3 plays a crucial role in the intratumoral synthesis of androgens, which can drive cancer cell growth and resistance to androgen deprivation therapies.[1][6]

Inhibition of AKR1C3 has emerged as a promising strategy to overcome chemotherapy resistance and re-sensitize cancer cells to various treatments.[1][2]

Quantitative Data: Efficacy of Exemplary AKR1C3 Inhibitors

The following tables summarize the inhibitory activity of selected AKR1C3 inhibitors and their effects on chemosensitization from various studies.

Table 1: In Vitro Inhibitory Activity of Exemplary AKR1C3 Inhibitors

| Inhibitor | Target | IC50 (nM) | Cell Line(s) | Reference |

| Indomethacin | AKR1C3 | ~5,000 | Prostate Cancer Cells | [6] |

| SN33638 | AKR1C3 | Low nanomolar | Prostate and Breast Cancer Cells | [7] |

| S07-2010 (pan-AKR1C inhibitor) | AKR1C1/2/3 | Not specified | MCF-7/DOX, A549/DDP | [2] |